(1S,4R,7S,8aR)-4-[(Z)-2,4-dimethyloct-2-enoyl]oxy-7-(1-formylvinyl)-8a-methyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalene-1-carboxylic acid
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Overview
Description
(1S,4R,7S,8aR)-4-[(Z)-2,4-dimethyloct-2-enoyl]oxy-7-(1-formylvinyl)-8a-methyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalene-1-carboxylic acid is a natural product found in Xylaria with data available.
Scientific Research Applications
Chemical Rearrangements and Reactions
A study by Widmer et al. (1973) examined the acid-catalyzed rearrangement of related compounds, providing insights into the behavior of such chemicals under specific conditions, which can be valuable for synthetic applications (Widmer, Zsindely, Hansen, & Schmid, 1973).
Functionalization Methods
Jefford et al. (1984) explored the acid-catalyzed cleavage of similar compounds, leading to the formation of various derivatives. This research is crucial for understanding how to modify and utilize such molecules in different scientific contexts (Jefford, Rossier, Kohmoto, & Boukouvalas, 1984).
Synthetic Approaches in Medicinal Chemistry
Girija et al. (1991) reported a synthesis method for a key intermediate in the production of specific compounds, demonstrating the relevance of such chemical structures in the synthesis of potential therapeutic agents (Girija, Shanker, & Rao, 1991).
Role in Asymmetric Synthesis
The work of Gerber and Vogel (2001) on the stereoselective synthesis of certain derivatives showcases the potential of these compounds in asymmetric synthesis, a critical aspect of creating biologically active molecules (Gerber & Vogel, 2001).
Properties
Molecular Formula |
C25H34O6 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(1S,4R,7S,8aR)-4-[(Z)-2,4-dimethyloct-2-enoyl]oxy-8a-methyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-1,2,3,4,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C25H34O6/c1-6-7-8-15(2)11-16(3)24(30)31-22-10-9-19(23(28)29)25(5)13-18(17(4)14-26)21(27)12-20(22)25/h11-12,14-15,18-19,22H,4,6-10,13H2,1-3,5H3,(H,28,29)/b16-11-/t15?,18-,19+,22+,25+/m0/s1 |
InChI Key |
UIXJDFDDMXCJCT-RPYWXFKLSA-N |
Isomeric SMILES |
CCCCC(C)/C=C(/C)\C(=O)O[C@@H]1CC[C@@H]([C@@]2(C1=CC(=O)[C@@H](C2)C(=C)C=O)C)C(=O)O |
SMILES |
CCCCC(C)C=C(C)C(=O)OC1CCC(C2(C1=CC(=O)C(C2)C(=C)C=O)C)C(=O)O |
Canonical SMILES |
CCCCC(C)C=C(C)C(=O)OC1CCC(C2(C1=CC(=O)C(C2)C(=C)C=O)C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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